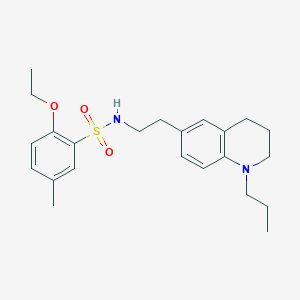![molecular formula C21H25FN2OS B2382712 N-(3-(azepan-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide CAS No. 671201-02-8](/img/structure/B2382712.png)
N-(3-(azepan-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(azepan-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C21H25FN2OS and its molecular weight is 372.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for Imaging
Research has explored the synthesis and evaluation of compounds similar to N-(3-(azepan-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide for their potential as radioligands. These compounds have been found to be potent inhibitors of norepinephrine reuptake, making them candidate radioligands for imaging central norepinephrine transporters (NET) with positron emission tomography (PET) (Schou et al., 2006). Another study focused on the synthesis and pharmacology of AZD2327, a highly selective agonist of the δ-opioid receptor, demonstrating its potential for brain imaging and pharmacotherapy of psychiatric disorders (Hudzik et al., 2011).
Antimicrobial and Dye Applications
A series of novel antimicrobial dyes and precursors based on 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant antimicrobial activity against most tested organisms, indicating their potential for dyeing and/or textile finishing (Shams et al., 2011).
Drug-Drug Interaction and Pharmacokinetics
The complexity of drug-drug interactions (DDIs) involving competitive and time-dependent CYP3A inhibitors was addressed in a study of AZD2327 and its metabolite. A physiologically based pharmacokinetic (PBPK) model predicted the magnitude of CYP3A4-mediated DDIs with midazolam, demonstrating the utility of PBPK modeling in anticipating clinical DDIs (Guo et al., 2015).
Novel Compound Synthesis
Research has also focused on the design and synthesis of novel azepane derivatives as inhibitors for protein kinase B (PKB), highlighting the therapeutic potential of such compounds in treating diseases mediated by PKB activity (Breitenlechner et al., 2004). Another study reported the photoinduced synthesis of fluorinated dibenz[b,e]azepines, presenting a mild and efficient approach to access these compounds through visible-light photoredox catalysis (Qi et al., 2019).
Properties
IUPAC Name |
N-[3-(azepan-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2OS/c22-16-10-8-15(9-11-16)20(25)23-21-18(17-6-5-7-19(17)26-21)14-24-12-3-1-2-4-13-24/h8-11H,1-7,12-14H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJUEGOSCVQZLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(SC3=C2CCC3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2382630.png)
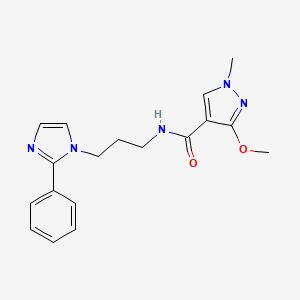
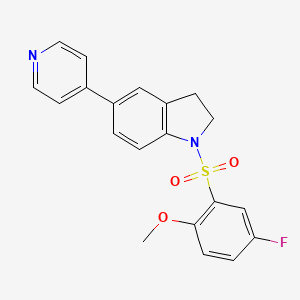
![2,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2382634.png)

![1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid](/img/structure/B2382637.png)
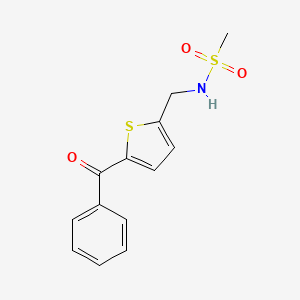
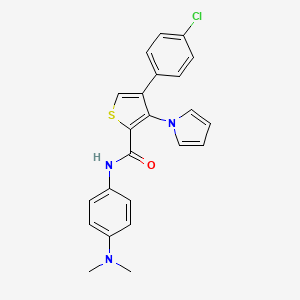
![Ethyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2382644.png)
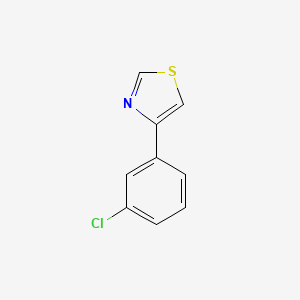
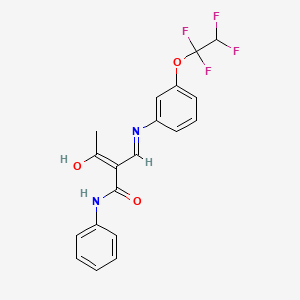
![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2382650.png)
